REACTION_CXSMILES
|
N([Si](C)(C)C)=[N+]=[N-].[CH3:8][C:9]1[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH:10]=1.[I:16]I>N1C=CC=CC=1.ClCCl.C(OCC)(=O)C>[I:16][C:10]1[C:11](=[O:15])[CH2:12][CH2:13][CH2:14][C:9]=1[CH3:8]
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Name
|
|
Quantity
|
2.65 mL
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])[Si](C)(C)C
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 2 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
was washed successively with 20% aqueous Na2S2O3, 10% aqueous HCl, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solvents were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (7:1, hexanes: ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |